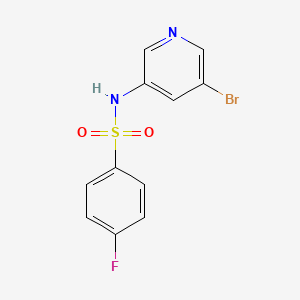

N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrFN2O2S/c12-8-5-10(7-14-6-8)15-18(16,17)11-3-1-9(13)2-4-11/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFKGZOSLJFEEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide typically involves the reaction of 5-bromopyridine-3-amine with 4-fluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be replaced by other nucleophiles through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid or ester.

Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, or other nucleophiles.

Suzuki-Miyaura Coupling: Typical reagents include palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases such as potassium carbonate.

Oxidation/Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed:

Substitution Reactions: Products include azido, cyano, or other substituted pyridine derivatives.

Coupling Reactions: Products include biaryl or vinyl-substituted pyridine derivatives.

Oxidation/Reduction: Products include oxidized or reduced forms of the sulfonamide group.

Scientific Research Applications

1.1. Cancer Treatment

N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide has been identified as a promising inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cancer cell signaling pathways. The inhibition of PI3K is linked to the suppression of tumor growth and proliferation in various cancer types, including melanoma and leukemia.

Case Study:

A study demonstrated that compounds similar to this compound showed significant anti-proliferative activity against acute myeloid leukemia (AML) cell lines, with IC50 values indicating potent efficacy. For instance, derivatives exhibited IC50 values as low as 0.092 μM against HL-60 cells, suggesting their potential for further development as targeted cancer therapies .

2.1. Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds has revealed that modifications to the bromine and fluorine substituents can significantly affect their binding affinity and biological activity. The presence of the bromopyridine moiety enhances interaction with the target enzyme, leading to improved therapeutic outcomes .

Synthesis and Chemical Properties

This compound can be synthesized through various methods involving the reaction of 5-bromopyridine with fluorinated benzenesulfonamides. The synthesis typically yields an off-white crystalline solid, which can be characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

4.1. Direct Fluorination Techniques

This compound also serves as a versatile reagent in synthetic chemistry, particularly in direct fluorination processes for (hetero)aromatic compounds. Its ability to participate in C–H bond activation reactions makes it valuable for developing new fluorinated pharmaceuticals .

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The bromopyridine and fluorobenzenesulfonamide groups can form specific interactions with the active sites of these targets, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide

- Structure : Features a methoxy group at the pyridine 2-position and two fluorine atoms on the benzene ring.

- Synthesis : Prepared via reaction of 5-bromo-2-methoxypyridin-3-amine with 2,4-difluorobenzenesulfonyl chloride in pyridine, yielding 91% .

N-(5-bromopyridin-3-yl)-2,4-difluoro-N-methylbenzenesulphonamide

- Structure : Differs by a methyl group on the sulfonamide nitrogen and two fluorines on the benzene ring.

- Synthesis : Optimized routes emphasize high-yield procedures, though specific data are proprietary .

- Impact : N-methylation reduces hydrogen-bonding capacity, which may decrease solubility but enhance membrane permeability.

Variations in the Aromatic Sulfonamide Moiety

N-(4-(benzothiazole-2-yl)phenyl)-4-fluorobenzenesulfonamide

- Structure : Replaces the bromopyridinyl group with a benzothiazole-substituted phenyl ring.

- Properties : Higher melting point (274–278°C) due to rigid benzothiazole, suggesting stronger crystal packing. IR data confirm sulfonamide (-SO2NH) and C=N stretching (1650 cm⁻¹) .

- Bioactivity: Not explicitly reported, but benzothiazoles are known for antitumor and antimicrobial effects.

N-(Cycloheptyl(morpholino)methylene)-4-fluorobenzenesulfonamide

Complex Derivatives with Additional Functional Groups

N-((3s,5s,7s)-Adamantan-1-yl)-N-(4-(diethylamino)benzyl)-4-fluorobenzenesulfonamide

- Structure: Combines adamantane and diethylamino groups.

- Pharmacology: Acts as a cannabinoid receptor 2 inverse agonist (IC50 = 12 nM) and osteoclast inhibitor, highlighting multifunctionality .

- Comparison : The adamantane group enhances lipophilicity and receptor binding, diverging from the simpler pyridinyl-fluorobenzenesulfonamide scaffold.

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Data Tables

Table 1: Structural and Physical Properties

Table 2: Bioactivity Highlights

Biological Activity

N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound this compound features a pyridine ring substituted with bromine at the 5-position and a fluorinated benzene sulfonamide moiety. The synthesis of similar compounds often involves reactions that introduce the sulfonamide group to the aromatic system, typically through electrophilic aromatic substitution or nucleophilic addition methods.

1. Adipogenic Activity

Recent studies have highlighted the adipogenic activity of derivatives related to this compound. In particular, N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives were evaluated in 3T3-L1 adipocytes, showing significant stimulation of adipocyte differentiation. These compounds were found to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in adipogenesis and glucose homeostasis .

Table 1: Summary of Adipogenic Activity in 3T3-L1 Cells

| Compound | Concentration (μg/mL) | Adipogenesis Stimulation |

|---|---|---|

| N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide | 20 | Significant |

| Control (Untreated) | - | None |

2. Antidiabetic Effects

In vivo studies using db/db mice demonstrated that certain derivatives, including those related to this compound, exhibited notable reductions in plasma glucose levels. The mechanism appears to involve PPARγ activation, leading to improved insulin sensitivity without the adverse effects commonly associated with traditional PPARγ agonists like rosiglitazone .

Case Study: PPARγ Agonism

A pivotal study investigated the structure-activity relationship (SAR) of sulfonamide derivatives, revealing that modifications at specific positions significantly influenced their biological activity. For instance, replacing certain groups on the pyridine ring altered PPARγ activation levels and adipogenic effects. The findings suggest that careful design can yield compounds with enhanced therapeutic profiles while minimizing side effects .

Q & A

Q. What are the established synthetic routes for N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide, and how is the product characterized?

The compound is typically synthesized via nucleophilic substitution, where 5-bromopyridin-3-amine reacts with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Post-synthesis, purification involves column chromatography, and characterization employs:

Q. What spectroscopic and analytical techniques are critical for validating the structure of this compound?

Key methods include:

- Multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) to resolve aromatic proton environments and fluorine interactions.

- High-resolution mass spectrometry (HRMS) for exact mass confirmation.

- X-ray crystallography (if crystals are obtainable) to determine 3D molecular geometry. For example, ¹⁹F NMR at 376 MHz was used to resolve trifluoromethyl groups in related sulfonamides .

Q. What safety protocols are recommended for handling this compound?

Refer to MSDS guidelines for sulfonamide derivatives:

- Use chemical fume hoods and PPE (gloves, goggles, lab coats).

- Avoid inhalation/skin contact; flush with water for 15+ minutes upon exposure.

- Store in sealed containers away from oxidizers and heat sources .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structure refinement?

- Use SHELXL for small-molecule refinement, leveraging its robust algorithms for handling twinned data.

- Validate models with ORTEP-3 for graphical visualization of thermal ellipsoids and bond geometries.

- Apply SHELXD/E for experimental phasing in challenging cases (e.g., high-throughput crystallography) .

Q. What strategies optimize the pharmacological activity of sulfonamide derivatives like this compound?

- Structure-activity relationship (SAR) studies : Modify substituents on the pyridine (e.g., bromine) or benzene rings (e.g., fluorine) to enhance target binding.

- Biological assays : Test analogs as inverse agonists (e.g., cannabinoid receptor CB2) or enzyme inhibitors (e.g., osteoclast inhibitors). Example: Fluorine substitution improved metabolic stability in triaryl sulfonamide derivatives .

Q. How do reaction conditions influence the stability and reactivity of this compound during synthesis?

- Thermal stability : Avoid temperatures >150°C to prevent decomposition into toxic byproducts (e.g., HF, SOₓ).

- Oxidative sensitivity : Use inert atmospheres (N₂/Ar) when reacting with strong oxidizers.

- pH control : Maintain mildly basic conditions (pH 7–9) to prevent sulfonamide hydrolysis .

Q. What computational methods complement experimental data in studying this compound’s interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.